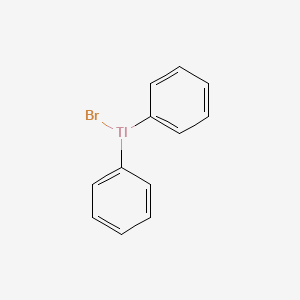
6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H15NO2 It is a member of the benzazepine family, which is characterized by a seven-membered heterocyclic ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another approach is the intramolecular alkylation of N-acyl-N-ethylaniline derivatives under Friedel-Crafts conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the structure-activity relationships of benzazepine derivatives.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
1-Benzazepine: Another member of the benzazepine family with similar structural features.
2-Benzazepine: Differing in the position of the benzene ring attachment.
3-Benzazepine: Another isomer with distinct biological properties.
Uniqueness: 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of the carboxylic acid methyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzazepine derivatives.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl 6,7,8,9-tetrahydro-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)13-9-5-4-7-10-6-2-3-8-11(10)13/h4-5,7,9H,2-3,6,8H2,1H3 |
Clave InChI |
BULHBVYVQDRQJL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C=CC=CC2=C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



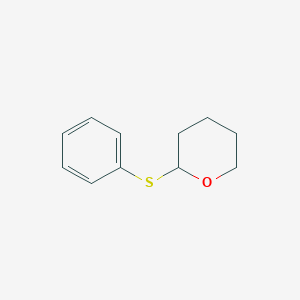
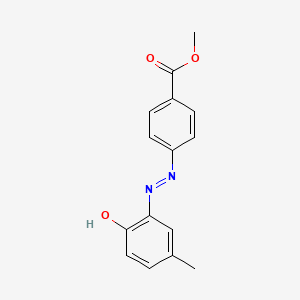

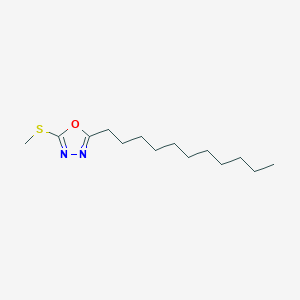
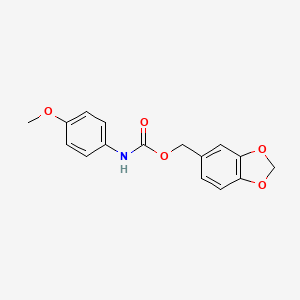


![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

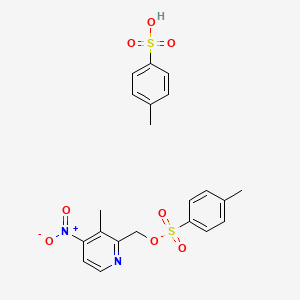
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)

